molecular formula C8H9N3 B13981767 6-Amino-5-ethylnicotinonitrile

6-Amino-5-ethylnicotinonitrile

Cat. No.: B13981767
M. Wt: 147.18 g/mol
InChI Key: WCGDERXPPKNEDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-5-ethylnicotinonitrile is a chemical compound belonging to the class of nicotinonitriles, which are derivatives of nicotinic acid. This compound is characterized by the presence of an amino group at the 6th position and an ethyl group at the 5th position on the nicotinonitrile ring. Nicotinonitriles are known for their wide range of biological and therapeutic activities, making them valuable in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-ethylnicotinonitrile typically involves the reaction of 2-chloro-5-chloromethylpyridine with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atoms with the desired amino and ethyl groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-ethylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents or other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of this compound.

Scientific Research Applications

6-Amino-5-ethylnicotinonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Amino-5-ethylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-5-ethylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and an ethyl group on the nicotinonitrile ring makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

6-amino-5-ethylpyridine-3-carbonitrile

InChI

InChI=1S/C8H9N3/c1-2-7-3-6(4-9)5-11-8(7)10/h3,5H,2H2,1H3,(H2,10,11)

InChI Key

WCGDERXPPKNEDA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CC(=C1)C#N)N

Origin of Product

United States

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